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Compound of Interest

Compound Name: JB061

Cat. No.: B10857308 Get Quote

In-Depth Technical Guide: JB061
This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of JB061, a selective non-muscle myosin II inhibitor. The information is

intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties
JB061 is a derivative of 4-hydroxycoumarin imine. Its chemical structure and key properties are

summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of JB061
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Property Value Source

IUPAC Name

3-(1-((3-

methoxybenzyl)imino)ethyl)-4-

hydroxy-2H-chromen-2-one

-

Molecular Formula C₁₉H₁₇NO₄ [1]

Molecular Weight 323.34 g/mol [1]

SMILES
COc1cccc(CN=C(C)c2c(O)c3c

cccc3oc2=O)c1
[1]

Solubility Soluble in DMSO [1]

Physical State
Not specified in available

resources.
-

Melting Point
Not specified in available

resources.
-

Spectroscopic Data

Specific NMR, IR, and MS data

for JB061 are not publicly

available in the searched

resources. General methods

for characterization of related

compounds include ¹H NMR,

¹³C NMR, FT-IR, and mass

spectrometry.

[2]

Biological Activity
JB061 is a selective inhibitor of myosin II isoforms, demonstrating greater potency against

cardiac and skeletal muscle myosins compared to smooth muscle myosin II.

Table 2: Biological Activity of JB061
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Assay Target/Cell Line IC₅₀ Source

Myosin II ATPase

Inhibition

Cardiac muscle

myosin
4.4 µM [3]

Myosin II ATPase

Inhibition

Skeletal muscle

myosin
9.1 µM [3]

Myosin II ATPase

Inhibition

Smooth muscle

myosin II
>100 µM [3]

Cytotoxicity COS-7 cells 39 µM [3]

Mechanism of Action and Signaling Pathway
JB061 functions as a myosin II inhibitor. Myosin II is a motor protein that plays a crucial role in

muscle contraction and various cellular processes, including cell division (cytokinesis). The

activity of myosin II is driven by the hydrolysis of ATP in a cyclic process known as the myosin-

actin cross-bridge cycle. JB061 is believed to exert its inhibitory effect by interfering with this

cycle. While the precise binding site and mechanism are still under investigation for JB061
specifically, it is proposed to be similar to other myosin II inhibitors which stabilize the myosin-

ADP-Pi intermediate state. This state has a low affinity for actin, thus preventing the power

stroke and subsequent force generation.

Myosin ATPase Cycle

Myosin-ATP
(Low actin affinity)

Myosin-ADP-Pi
(Low actin affinity)

ATP Hydrolysis

Acto-Myosin-ADP-Pi
(High actin affinity)

Actin Binding

Acto-Myosin-ADP
(Rigor-like state)

Pi Release
(Power Stroke)

Acto-Myosin
(Rigor state)ADP Release

ATP Binding
(Actin Dissociation)

JB061

Inhibition

Figure 1. Proposed mechanism of action of JB061 on the Myosin ATPase cycle.
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Click to download full resolution via product page

Caption: Proposed mechanism of action of JB061 on the Myosin ATPase cycle.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological

evaluation of 4-hydroxycoumarin imines like JB061, based on published literature.

Synthesis of 4-Hydroxycoumarin Imines
The synthesis of JB061 and related compounds typically involves a condensation reaction

between a 3-acyl-4-hydroxycoumarin and a primary amine.
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Figure 2. General workflow for the synthesis of JB061.
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Caption: General workflow for the synthesis of JB061.

Detailed Methodology:

Reactant Preparation: Equimolar amounts of 3-acetyl-4-hydroxy-2H-chromen-2-one and the

desired primary amine (in this case, 3-methoxybenzylamine) are used.
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Reaction: The reactants are dissolved in a suitable solvent, such as methanol, and the

mixture is heated to reflux for a period of 1 to 3 hours.[4]

Work-up and Isolation: The reaction mixture is then cooled, often in a refrigerator, to induce

crystallization of the product. The resulting solid is collected by filtration.

Purification: The crude product is purified by recrystallization from an appropriate solvent or

by column chromatography to yield the pure 4-hydroxycoumarin imine.[5]

Characterization: The structure and purity of the final compound are confirmed using

spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[2]

Myosin II ATPase Activity Assay
The inhibitory effect of JB061 on the ATPase activity of different myosin II isoforms is

determined using a colorimetric assay that measures the amount of inorganic phosphate (Pi)

released from ATP hydrolysis.
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Figure 3. Workflow for the Myosin II ATPase activity assay.
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Caption: Workflow for the Myosin II ATPase activity assay.

Detailed Methodology:
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Protein Purification: Myosin II isoforms are purified from relevant tissue sources (e.g., rabbit

skeletal muscle, bovine cardiac muscle).[6]

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the

purified myosin, actin, a suitable buffer, and ATP.

Inhibitor Addition: Varying concentrations of JB061 (dissolved in DMSO) are added to the

wells.

Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled

temperature (e.g., 32 °C).

Reaction Termination and Detection: The reaction is stopped, and a colorimetric reagent,

such as malachite green or a molybdenum blue-based reagent, is added to quantify the

amount of free phosphate.[7]

Data Analysis: The absorbance is read using a plate reader, and the amount of phosphate

released is calculated from a standard curve. The IC₅₀ value is determined by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration.

Cytokinesis Inhibition Assay
The cytotoxic effect of JB061 is often assessed by its ability to inhibit cytokinesis, which leads

to the formation of multinucleated cells.
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Figure 4. Workflow for the cytokinesis inhibition assay.
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Caption: Workflow for the cytokinesis inhibition assay.
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Detailed Methodology:

Cell Culture: COS-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and

seeded into 96-well plates.[1][8]

Compound Treatment: After allowing the cells to adhere, they are treated with a range of

concentrations of JB061.

Incubation: The cells are incubated with the compound for a sufficient duration to allow for

cell division (e.g., 24 hours).

Staining: The cells are then fixed and stained with a nuclear stain (e.g., Hoechst 33342) and

a cytoplasmic stain to visualize the cell boundaries and nuclei.[1]

Imaging and Analysis: The plates are imaged using an automated fluorescence microscope.

The number of nuclei per cell is quantified, and the percentage of multinucleated cells is

determined for each compound concentration. The IC₅₀ for cytotoxicity is calculated from the

dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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